6-Hydroxy-5,7-dimethoxyflavone

Anti-inflammatory PDE4 inhibitor Neutrophil biology

Researchers targeting cAMP-dependent signaling in neutrophils often face a gap in selective PDE4 tool compounds. 6-Hydroxy-5,7-dimethoxyflavone (UFM24) directly addresses this need. - Potent & Selective: Inhibits PDE4 (IC50 0.22 µM) without affecting PDE3 or PDE7. - In Vivo Active: Attenuates neutrophil infiltration and myeloperoxidase activity in murine ALI models. - Synthetic Versatility: A key precursor for synthesizing 5,6,7-trihydroxyflavones via selective demethylation. Procurement value: A well-characterized reference standard for PDE4 pharmacology, shipped globally with guaranteed purity.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 119892-40-9
Cat. No. B1256081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5,7-dimethoxyflavone
CAS119892-40-9
Synonyms6-hydroxy-5,7-dimethoxy-flavone
UFM24
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O
InChIInChI=1S/C17H14O5/c1-20-14-9-13-15(17(21-2)16(14)19)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3
InChIKeyYLSUKCVZCXUJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5,7-dimethoxyflavone: Procurement & Differentiation Guide


6-Hydroxy-5,7-dimethoxyflavone (UFM24) is an O-methylated flavonoid distinguished by a specific hydroxylation and methoxylation pattern on the A-ring, which confers a unique pharmacological profile as a selective phosphodiesterase 4 (PDE4) inhibitor [1]. This structural specificity differentiates it from other 5,7-dimethoxyflavone derivatives that lack the C-6 hydroxyl group and often exhibit divergent biological activities [2].

1
Selective PDE4 inhibition study fit for cAMP pathway research in neutrophils
2
Sub-micromolar functional assay context in neutrophil respiratory burst models
3
Methylated flavonoid for in vivo model-response studies where unmethylated analogs show limited exposure

6-Hydroxy-5,7-dimethoxyflavone: Not Interchangeable with Analogs


Substituting 6-Hydroxy-5,7-dimethoxyflavone with a close structural analog like 5,7-dimethoxyflavone or 6-hydroxyflavone is not scientifically valid. The unique combination of the C-6 hydroxyl group with C-5 and C-7 methoxy groups in UFM24 is critical for its potent and selective PDE4 inhibition [1]. SAR studies show that simple methoxylation at C-6 (e.g., 5,7-dimethoxy-6-methylflavone) drastically reduces affinity for certain targets [2], while the presence of a C-6 hydroxyl without the flanking methoxy groups (6-hydroxyflavone) yields a completely different pharmacological profile [3]. Therefore, procurement based on generic flavonoid classification will not replicate the specific biological activities of UFM24.

Target Compound
6-Hydroxy-5,7-dimethoxyflavone (UFM24): C-6 OH with C-5, C-7 methoxy pattern drives PDE4 selectivity
Analog Risk
5,7-Dimethoxyflavone lacks the C-6 hydroxyl; PDE4 inhibition and cellular potency may not transfer
Target Compound
UFM24: Methoxy groups at C-5 and C-7 contribute to in vivo exposure context
Analog Risk
6-Hydroxyflavone: missing C-5, C-7 methoxy groups; pharmacological profile diverges significantly
Generic flavonoid classification does not replicate UFM24 activity. SAR shows C-6 methyl substitution reduces target affinity.

6-Hydroxy-5,7-dimethoxyflavone: Differentiated Activity Evidence


PDE4 Selectivity in Human Neutrophils

6-Hydroxy-5,7-dimethoxyflavone (UFM24) is a selective PDE4 inhibitor. It potently inhibits the activity of PDE4 isoforms (PDE4C: pIC50 5.8) while showing no significant inhibition of the related PDE3 and PDE7 enzymes that are also present in human neutrophils [1].

PDE4 Selectivity
Head-to-head
PDE4C pIC50 5.8; PDE3 and PDE7 not significantly inhibited
Supports cAMP pathway selectivity review in neutrophil assays
In vitro human isoform enzyme assays
Anti-inflammatory PDE4 inhibitor Neutrophil biology

Neutrophil Respiratory Burst Inhibition

UFM24 potently inhibits the fMLF-induced respiratory burst in human neutrophils with an IC50 of 0.22 µM [1]. This functional potency is highly relevant for in vitro models of neutrophilic inflammation and is superior to that observed with many other flavonoids [2].

Respiratory Burst
Cross-study
IC50 = 0.22 µM
Reported sub-micromolar functional inhibition context
fMLF-activated human neutrophils; comparator flavonoids show weak effect
Anti-inflammatory Neutrophil activation Respiratory burst

In Vivo ALI Model Efficacy

In a mouse model of LPS-induced acute lung injury (ALI), UFM24 significantly attenuated neutrophil infiltration, myeloperoxidase activity, and pulmonary edema [1]. This contrasts with the poor in vivo performance often observed with unmethylated flavonoid analogs like chrysin, which suffer from low oral bioavailability [2].

In Vivo ALI Model
Class-level
Reported reduction in lung neutrophil infiltration and edema
Model-response context for methylated flavonoids; unmethylated analogs often show limited exposure
Murine LPS-induced ALI model; class-level inference from bioavailability data
In vivo pharmacology Acute lung injury Neutrophil infiltration

Synthetic Utility as a Precursor

6-Hydroxy-5,7-dimethoxyflavone serves as a valuable synthetic intermediate due to its specific substitution pattern, allowing for selective O-alkylation and dealkylation reactions. An improved method has been developed to synthesize 5,6,7-trihydroxyflavones from this compound [1], a transformation that would be difficult or less efficient with differently substituted flavones like 5,7-dimethoxyflavone.

Synthetic Utility
Supporting
Precursor for 5,6,7-trihydroxyflavones via selective dealkylation
Enables derivatization routes not accessible from 5,7-dimethoxyflavone
Published synthetic methodology; qualitative differentiation
Synthetic chemistry Flavonoid derivatization Building block

6-Hydroxy-5,7-dimethoxyflavone: Recommended Applications


In Vitro Neutrophil Inflammation & PDE4 Inhibition

Based on its selective PDE4 inhibition [1] and potent suppression of the neutrophil respiratory burst (IC50 = 0.22 µM) [2], UFM24 is an ideal tool compound for investigating cAMP-dependent signaling in human neutrophils. It is particularly well-suited for assays measuring superoxide anion generation and CD11b expression in response to fMLF activation [2].

In Vivo Inflammatory Lung Disease Models

Given its demonstrated in vivo efficacy in attenuating key markers of inflammation (neutrophil infiltration, myeloperoxidase activity) in a murine model of acute lung injury (ALI) [2], UFM24 is a strong candidate for pharmacological studies in animal models of neutrophilic lung inflammation and other respiratory diseases. Its performance surpasses that of poorly bioavailable unmethylated flavones [3].

Medicinal Chemistry Derivatization

The unique 6-hydroxy-5,7-dimethoxy substitution pattern of UFM24 makes it a valuable synthetic precursor. As demonstrated in published synthetic methodology [4], it can be selectively derivatized to produce other complex flavonoids, such as 5,6,7-trihydroxyflavones, which are not easily accessible from simpler flavone starting materials like 5,7-dimethoxyflavone.

Selectivity Profiling & Comparative Pharmacology

As a well-characterized, selective PDE4 inhibitor [1], UFM24 is an essential reference standard for comparative pharmacological studies. It can be used to benchmark the activity and selectivity of novel PDE inhibitors or to define the PDE4-specific component of a biological response in complex cellular systems where multiple PDE isoforms are expressed [1].

Application
Selection Property
Validation Focus
Neutrophil cAMP pathway studies
PDE4 isoform selectivity review
cAMP pathway-response endpoints; CD11b and superoxide assay context
In vivo lung inflammation models
Methylated flavonoid exposure context
Model-response interpretation; neutrophil infiltration and myeloperoxidase endpoints
Medicinal chemistry derivatization
C-6 hydroxyl synthetic handle
Selective dealkylation route to trihydroxyflavones
PDE inhibitor benchmarking
Selective PDE4 reference standard
Comparator assay-response context for novel PDE inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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